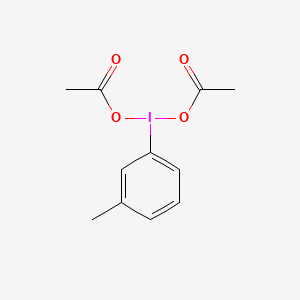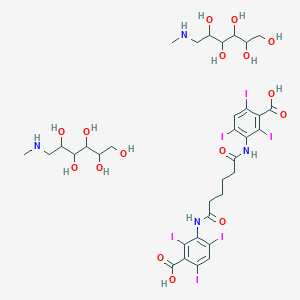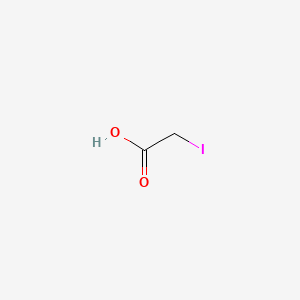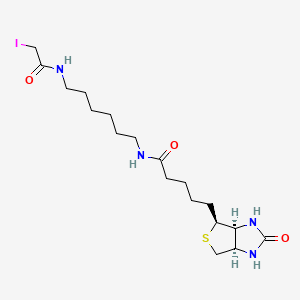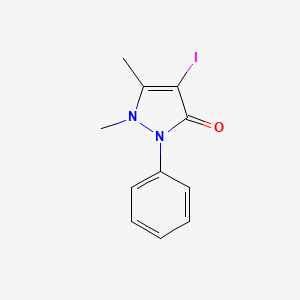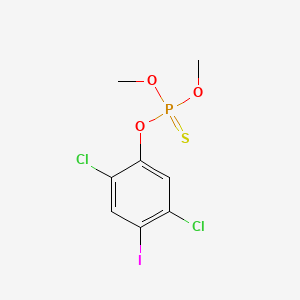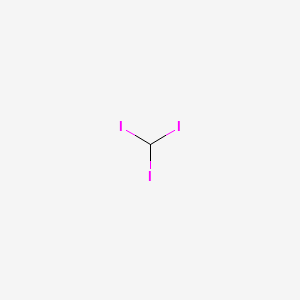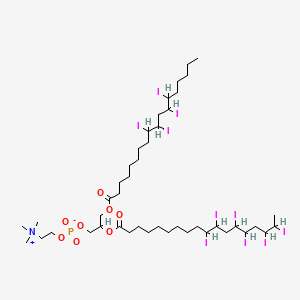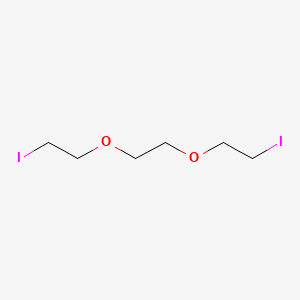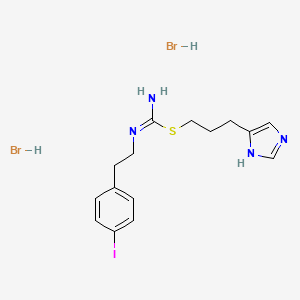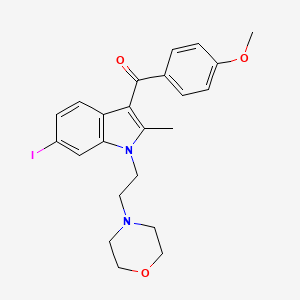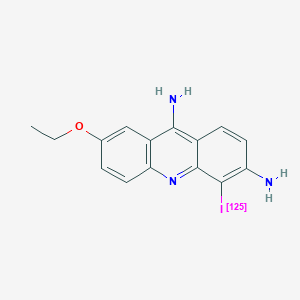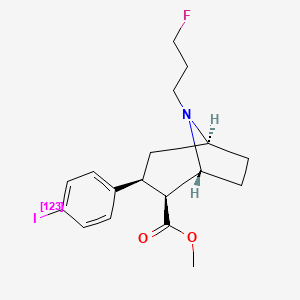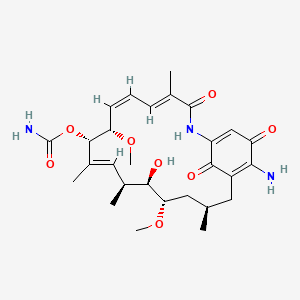
17-Aminogeldanamycin
Descripción general
Descripción
17-Aminogeldanamycin is the major metabolite of tanespimycin (17-AAG) and retaspimycin (17-DMAG) with potent antineoplastic activity . It controls the proper folding, function, and stability of various “client” proteins within cells .
Synthesis Analysis
Geldanamycin, a polyketide natural product, is of significant interest for the development of new anticancer drugs that target the protein chaperone Hsp90 . While the chemically reactive groups of geldanamycin have been exploited to make a number of synthetic analogs, including 17-allylamino-17-demethoxy geldanamycin (17-AAG), currently in clinical .Molecular Structure Analysis
The molecular formula of 17-Aminogeldanamycin is C28H39N3O8 and its molecular weight is 545.62 .Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
17-Aminogeldanamycin (17-DMAG), a water-soluble analogue of 17-AAG, has been extensively studied for its pharmacokinetics and pharmacodynamics in cancer models. Research by Eiseman et al. (2004) revealed that 17-DMAG exhibits widespread distribution in tissues but is retained longer in tumors than in normal tissues. The study also noted alterations in heat shock protein 90 (HSP90) and its chaperoned proteins in tumors, livers, and kidneys of treated animals, illustrating the complex biological responses to 17-DMAG (Eiseman et al., 2004).
Antitumor Efficacy
The antitumor efficacy of 17-DMAG has been demonstrated in various cancer models, including pancreatic carcinoma, melanoma, and small-cell lung carcinoma. Hollingshead et al. (2005) showed that 17-DMAG inhibited the growth of cancerous xenografts and exhibited potential for oral bioavailability, supporting further development of this geldanamycin congener (Hollingshead et al., 2005).
Mechanisms of Action
17-Aminogeldanamycin targets the HSP90 protein, affecting the stability and function of multiple proteins involved in cancer cell growth and survival. Studies have indicated that 17-Aminogeldanamycin induces the degradation of client proteins and disrupts signaling pathways critical for tumor progression. For instance, Hostein et al. (2001) demonstrated that 17-AAG, through HSP90 inhibition, depleted key oncogenic proteins and induced cell cycle arrest and apoptosis in colon adenocarcinoma cells (Hostein et al., 2001).
Antiviral Applications
Beyond oncology, 17-Aminogeldanamycin derivatives have shown broad antiviral activities. Li et al. (2010) synthesized derivatives that inhibited the replication of various viruses, including hepatitis virus and herpesvirus, suggesting that targeting HSP90 could be a novel antiviral strategy (Li et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFWTYOFPSZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Aminodemethoxygeldanamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



